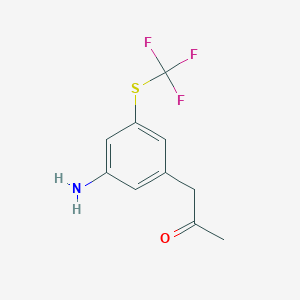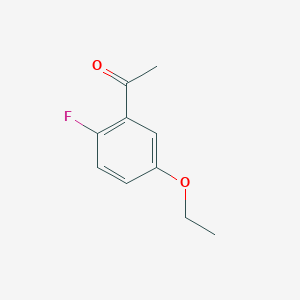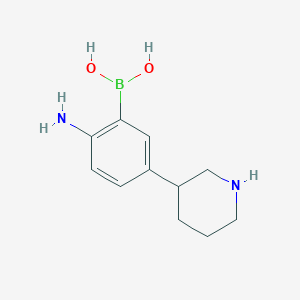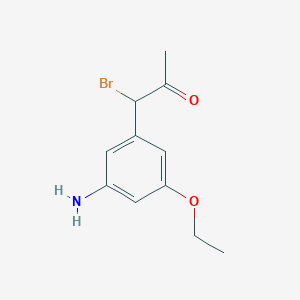![molecular formula C51H33N5 B14073623 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole: is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of both carbazole and triazine moieties in its structure contributes to its high thermal stability and efficient charge transport properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Unit: The biphenyl unit is synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Triazine Moiety: The triazine unit is introduced via a nucleophilic substitution reaction, where a suitable triazine precursor reacts with the biphenyl intermediate.
Formation of the Carbazole Unit: The final step involves the formation of the carbazole unit through a cyclization reaction, often facilitated by a palladium catalyst under high-temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of halogenated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is extensively studied for its role as a host material in OLEDs. Its high thermal stability and efficient charge transport properties make it an ideal candidate for enhancing the performance and longevity of OLED devices .
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into its potential use in biological systems, particularly in the development of bio-compatible electronic devices .
Industry: In the industrial sector, this compound is used in the fabrication of advanced optoelectronic devices, including OLED displays and organic photovoltaic cells. Its unique properties contribute to the efficiency and durability of these devices .
Wirkmechanismus
The mechanism by which 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole exerts its effects is primarily related to its electronic structure. The compound facilitates efficient charge transport through its conjugated system, allowing for the effective injection and transport of electrons and holes in optoelectronic devices. The triazine moiety acts as an electron acceptor, while the carbazole unit serves as an electron donor, creating a balanced charge transport system .
Vergleich Mit ähnlichen Verbindungen
- 4,4’-Bis(carbazol-9-yl)biphenyl
- 2,6-Bis(3-(9H-carbazol-9-yl)phenyl)pyridine
- 1,3,5-Tri(3-pyridyl-phen-3-yl)benzene
- 4,4’,4’'-Tris(N-(naphthalen-2-yl)-N-phenyl-amino)-triphenylamine
Uniqueness: Compared to these similar compounds, 9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole stands out due to its unique combination of carbazole and triazine moieties. This combination provides a synergistic effect, enhancing both thermal stability and charge transport efficiency. Additionally, the specific arrangement of these moieties in the molecular structure contributes to its superior performance in optoelectronic applications .
Eigenschaften
Molekularformel |
C51H33N5 |
|---|---|
Molekulargewicht |
715.8 g/mol |
IUPAC-Name |
2-[9-(4,6-diphenyl-1,3,5-triazin-2-yl)carbazol-2-yl]-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C51H33N5/c1-4-14-34(15-5-1)35-24-28-40(29-25-35)55-45-22-12-10-20-41(45)43-30-26-38(32-47(43)55)39-27-31-44-42-21-11-13-23-46(42)56(48(44)33-39)51-53-49(36-16-6-2-7-17-36)52-50(54-51)37-18-8-3-9-19-37/h1-33H |
InChI-Schlüssel |
ONALVUBQRMRORU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)C6=CC7=C(C=C6)C8=CC=CC=C8N7C9=NC(=NC(=N9)C1=CC=CC=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)
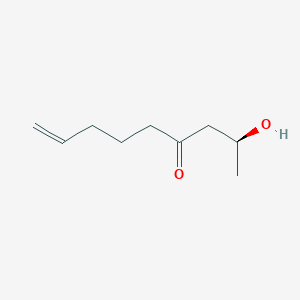
![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

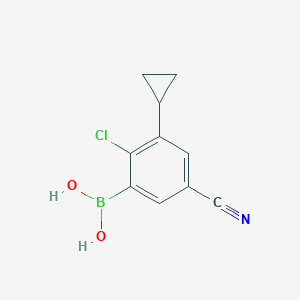
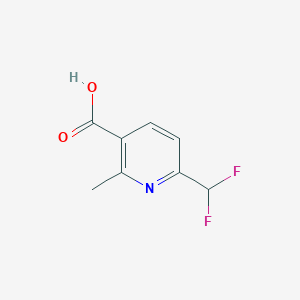
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14073589.png)
